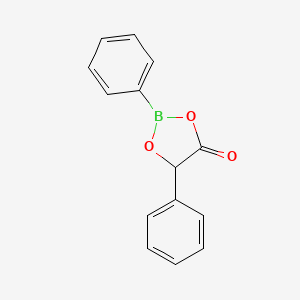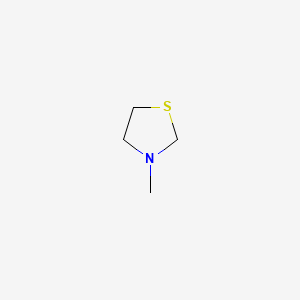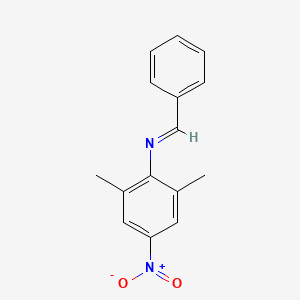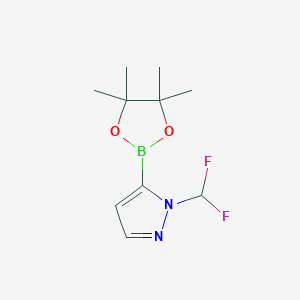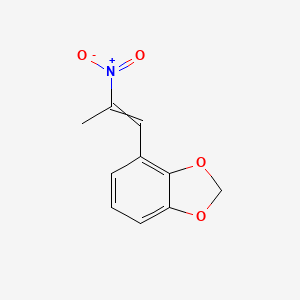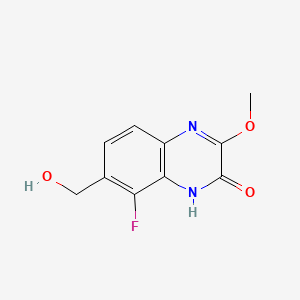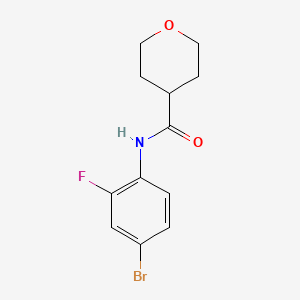
n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide: is an organic compound with the molecular formula C12H13BrFNO2 This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a tetrahydropyran ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and tetrahydro-2H-pyran-4-carboxylic acid.
Amide Formation: The carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid reacts with the amine group of 4-bromo-2-fluoroaniline to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl ring. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the phenyl ring or amide group.
Hydrolysis Products: Tetrahydro-2H-pyran-4-carboxylic acid and 4-bromo-2-fluoroaniline.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity towards molecular targets. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
n-(4-Bromophenyl)tetrahydro-2h-pyran-4-carboxamide: Lacks the fluoro substituent, which may affect its reactivity and binding properties.
n-(4-Fluorophenyl)tetrahydro-2h-pyran-4-carboxamide: Lacks the bromo substituent, which can influence its chemical behavior and biological activity.
n-(4-Bromo-2-chlorophenyl)tetrahydro-2h-pyran-4-carboxamide: Contains a chloro substituent instead of fluoro, leading to different electronic and steric effects.
Uniqueness: The combination of bromo and fluoro substituents on the phenyl ring of n-(4-Bromo-2-fluorophenyl)tetrahydro-2h-pyran-4-carboxamide imparts unique electronic properties, making it a valuable compound for various applications. The presence of both substituents can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13BrFNO2 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H13BrFNO2/c13-9-1-2-11(10(14)7-9)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16) |
InChI Key |
DIAIXTJVBDTLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
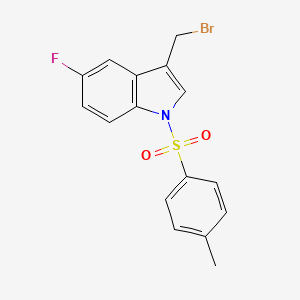
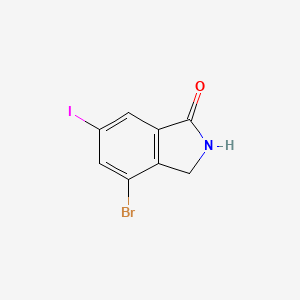
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
